molecular formula C36H24FNO2S B12620023 5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one CAS No. 918543-05-2

5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one

Katalognummer: B12620023
CAS-Nummer: 918543-05-2
Molekulargewicht: 553.6 g/mol
InChI-Schlüssel: WQPRMLRFMJMXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinone core substituted with benzoyl, fluorophenyl, and triphenyl groups, making it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The benzoyl, fluorophenyl, and triphenyl groups are introduced through various substitution reactions, often using reagents like benzoyl chloride, fluorophenyl sulfide, and triphenylphosphine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.

Analyse Chemischer Reaktionen

5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Various substitution reactions can occur, especially at the benzoyl and fluorophenyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Wirkmechanismus

The mechanism of action of 5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one include other pyridinone derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:

    5-Benzoyl-3-[(4-chlorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    5-Benzoyl-3-[(4-methylphenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one: Similar structure but with a methylphenyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

918543-05-2

Molekularformel

C36H24FNO2S

Molekulargewicht

553.6 g/mol

IUPAC-Name

5-benzoyl-3-(4-fluorophenyl)sulfanyl-1,4,6-triphenylpyridin-2-one

InChI

InChI=1S/C36H24FNO2S/c37-28-21-23-30(24-22-28)41-35-31(25-13-5-1-6-14-25)32(34(39)27-17-9-3-10-18-27)33(26-15-7-2-8-16-26)38(36(35)40)29-19-11-4-12-20-29/h1-24H

InChI-Schlüssel

WQPRMLRFMJMXPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=C(C=C6)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.